

Application Notes and Protocols for Reactions Involving 2,5-Dibromohydroquinone

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Compound of Interest

Compound Name: 2,5-Dibromohydroquinone

Cat. No.: B082636

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These application notes provide detailed experimental protocols for key chemical transformations of **2,5-dibromohydroquinone**, a versatile building block in organic synthesis. The procedures and data are intended for researchers, scientists, and professionals in drug development and materials science. This document outlines the synthesis of 2,5-dibromo-1,4-dialkoxybenzene derivatives via the Williamson ether synthesis and their subsequent oxidation to the corresponding 2,5-dibromo-1,4-benzoquinone.

2,5-Dibromohydroquinone serves as a crucial precursor for a variety of organic compounds. [1] Its derivatives are explored in medicinal chemistry for developing therapeutic agents, such as kinase inhibitors, and in materials science for creating metal-organic frameworks (MOFs) and advanced electronic materials.[2][3][4][5] The presence of two bromine atoms and two hydroxyl groups offers multiple reactive sites for functionalization, allowing for the synthesis of complex molecular architectures.[1][5]

Key Synthetic Pathways

A common and efficient route for functionalizing **2,5-dibromohydroquinone** involves a two-step process:

- Williamson Ether Synthesis: The two hydroxyl groups are alkylated to form a 2,5-dibromo-1,4-dialkoxybenzene. This reaction proceeds via an SN2 mechanism where an alkoxide, formed by deprotonating the hydroquinone, attacks an alkyl halide.[6][7]

- Oxidation: The resulting 2,5-dibromo-1,4-dialkoxybenzene or the parent **2,5-dibromohydroquinone** can be oxidized to yield 2,5-dibromo-1,4-benzoquinone, a valuable intermediate.[8]

Physicochemical and Spectroscopic Data

The properties of the key reactant and its derivatives are summarized below.

Table 1: Physicochemical Properties of Compounds

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance
2,5-Dibromohydroquinone	14753-51-6	C ₆ H ₄ Br ₂ O ₂	267.90	191-194	White to light orange powder/crystall
1,4-Dibromo-2,5-dimethoxybenzene	2674-34-2	C ₈ H ₈ Br ₂ O ₂	295.96	112-114	White solid

| 2,5-Dibromo-1,4-benzoquinone | Not Found | C₆H₂Br₂O₂ | 265.89 | 179-180 | Yellow solid |

Data sourced from references[1][8][9][10][11].

Table 2: Spectroscopic Data for **2,5-Dibromohydroquinone**

Technique	Data
¹³ C NMR	Spectra available on SpectraBase and other databases.[12]
FTIR (ATR)	Spectra available on SpectraBase.[12]
MS (GC)	Spectra available on SpectraaBase.[12]

| InChI Key | VALXCIRMSIFPFN-UHFFFAOYSA-N |

Experimental Protocols

Protocol 1: Synthesis of 1,4-Dibromo-2,5-dimethoxybenzene via Williamson Ether Synthesis

This protocol details the dialkylation of **2,5-dibromohydroquinone** using methyl iodide. The Williamson ether synthesis is a reliable method for preparing ethers from an alkoxide and an organohalide.^[7] For this reaction, a strong base is used to deprotonate the hydroquinone *in situ*.^[6]

Materials:

- **2,5-Dibromohydroquinone** (1.0 eq)
- Anhydrous Potassium Carbonate (K_2CO_3) (2.5 eq)
- Methyl Iodide (CH_3I) (2.5 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate ($MgSO_4$)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and hotplate
- Separatory funnel
- Rotary evaporator

- Standard glassware for extraction and filtration

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add **2,5-dibromohydroquinone** (1.0 eq) and anhydrous DMF.
- Add anhydrous potassium carbonate (2.5 eq) to the solution.
- Stir the mixture at room temperature for 20 minutes.
- Add methyl iodide (2.5 eq) dropwise to the suspension.
- Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.^{[6][7]} Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine (2 x 30 mL).
- Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain 1,4-dibromo-2,5-dimethoxybenzene as a white solid.

Table 3: Typical Reaction Parameters for Williamson Ether Synthesis

Parameter	Value	Reference
Reactants	2,5-Dibromohydroquinone, Alkyl Halide	[6][7]
Base	K ₂ CO ₃ , KOH	[6]
Solvent	DMF, Acetonitrile	[6]
Temperature	50-100 °C	[6]
Reaction Time	1-8 hours	[6]

| Typical Yield | 20-55% (can be higher with optimization) | [6] |

Protocol 2: Oxidation of 2,5-Dibromohydroquinone to 2,5-Dibromo-1,4-benzoquinone

This protocol describes the direct oxidation of **2,5-dibromohydroquinone**. A similar procedure can be adapted for the oxidation of 1,4-dialkoxybenzene derivatives.[13]

Materials:

- **2,5-Dibromohydroquinone** (1.0 eq)
- Ceric Ammonium Nitrate (CAN) (catalytic amount, ~2 mol%)
- tert-Butyl hydroperoxide (TBHP) (2.5 eq)
- Acetonitrile (CH₃CN)
- Water
- Dichloromethane (CH₂Cl₂)
- Dilute Hydrochloric Acid (2 M)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO₄)

Equipment:

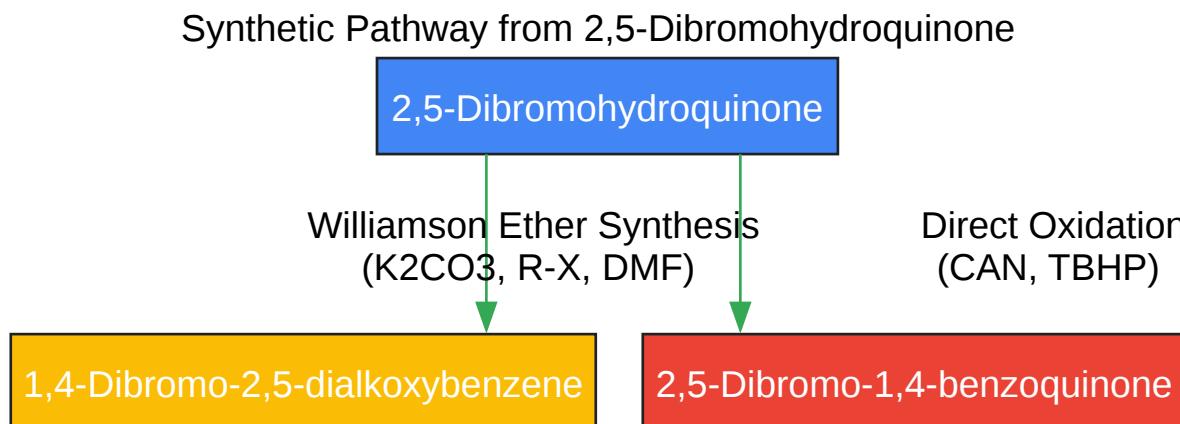
- Reaction flask
- Syringe pump or dropping funnel
- Magnetic stirrer
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

- In a reaction flask, dissolve **2,5-dibromohydroquinone** (1.0 eq) in a mixture of acetonitrile and water (e.g., 5:1 v/v).[8]
- Add a catalytic amount of Ceric Ammonium Nitrate (CAN) (2 mol%) to the solution.[8]
- Using a syringe pump, add a solution of TBHP (2.5 eq) dropwise over several hours (e.g., 8 hours) to control the reaction rate.[8]
- Stir the reaction mixture for an additional 4-6 hours at room temperature after the addition is complete. Monitor by TLC.
- Remove the solvent under reduced pressure.
- Dissolve the residue in dichloromethane and transfer to a separatory funnel.
- Wash the organic phase sequentially with dilute HCl (2 M), water, and saturated NaHCO₃ solution.[8]
- Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under vacuum.
- The resulting yellow solid is 2,5-dibromo-1,4-benzoquinone, which can be further purified by recrystallization if necessary. A typical yield for this type of oxidation is high, often around 90%. [8]

Visualized Workflows and Pathways

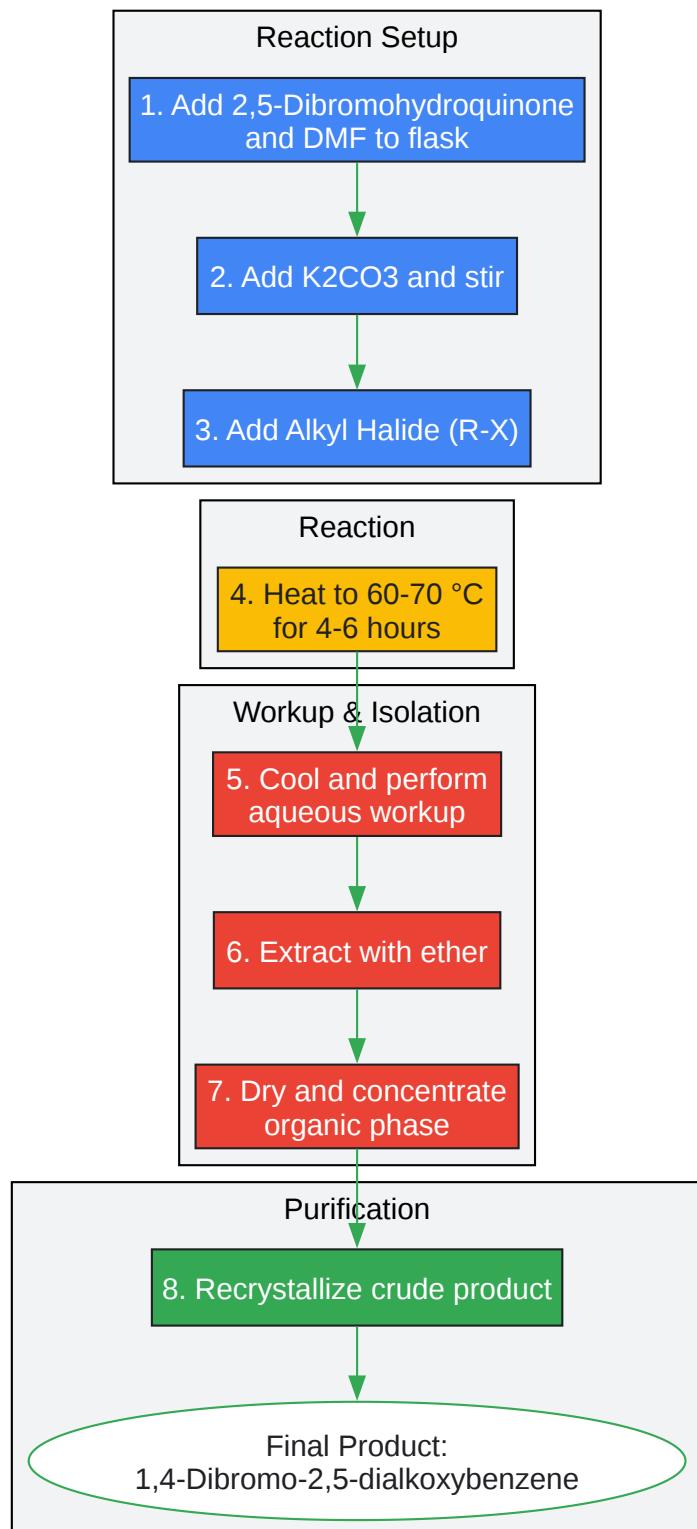
The following diagrams illustrate the synthetic pathway and a generalized experimental workflow.



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Caption: Synthetic routes from **2,5-Dibromohydroquinone**.

Experimental Workflow: Williamson Ether Synthesis

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Caption: Step-by-step workflow for Williamson ether synthesis.

Safety Precautions

- **2,5-Dibromohydroquinone** and its derivatives may cause skin and serious eye irritation, as well as respiratory irritation.[9]
- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Alkyl halides like methyl iodide are toxic and should be handled with extreme care.
- Oxidizing agents like TBHP can be hazardous; consult the safety data sheet (SDS) before use.

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